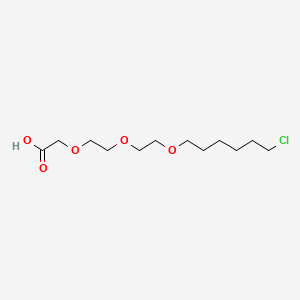

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid

Description

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (CAS: 2231744-57-1, C₁₀H₁₉ClO₄, MW: 250.70 g/mol) is a chloroalkyl-substituted polyethylene glycol (PEG) derivative terminating in an acetic acid group. Its structure features a 6-chlorohexyl chain connected via a triethylene glycol spacer (three ethoxy units) to a carboxylic acid moiety. This compound is utilized in bioconjugation, drug delivery, and proteolysis-targeting chimeras (PROTACs) due to its dual functionality: the chlorohexyl group acts as a hydrophobic anchor or leaving group, while the PEG spacer enhances solubility and the carboxylic acid enables covalent coupling .

Properties

Molecular Formula |

C12H23ClO5 |

|---|---|

Molecular Weight |

282.76 g/mol |

IUPAC Name |

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C12H23ClO5/c13-5-3-1-2-4-6-16-7-8-17-9-10-18-11-12(14)15/h1-11H2,(H,14,15) |

InChI Key |

HANYUHBIDVIIBF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid

General Synthetic Strategy

The synthesis of This compound generally follows a modular approach involving:

- Construction of the triethylene glycol backbone with appropriate protection

- Introduction of the 6-chlorohexyl moiety via nucleophilic substitution

- Conversion of terminal hydroxyl groups to carboxylic acid functionality

- Deprotection and purification steps

Detailed Synthetic Routes

Synthesis of tert-Butyl 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetate Intermediate

One reported method begins with a protected ethylene glycol derivative, such as a tert-butyl ester of 2-(2-(2-hydroxyethoxy)ethoxy)acetate. Sodium hydride (NaH) is used to deprotonate the terminal hydroxyl group under anhydrous conditions (THF/DMF solvent mixture, 0 °C), followed by nucleophilic substitution with 1-chloro-6-iodohexane to introduce the 6-chlorohexyl group. The reaction proceeds at room temperature for 16 hours, then is quenched and purified by silica gel column chromatography to afford the protected haloalkyl ether intermediate in approximately 60% yield as a colorless oil.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deprotonation | Sodium hydride (1.5 eq), THF/DMF, 0 °C | - | 1 hour stirring |

| Alkylation | 1-chloro-6-iodohexane (1.4 eq), RT, 16 h | 60.2 | Purified by column chromatography |

Deprotection to Obtain 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-amine

The tert-butyl protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature for 2 hours, followed by solvent removal and co-evaporation with toluene. This step yields the free amine derivative as a yellow oil quantitatively.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deprotection | TFA (20 vol%), DCM, 0 °C, 2 h | Quantitative | Yellow oil obtained |

Conversion to this compound

The final step involves hydrolysis or oxidation of the terminal ester or protected group to the free acid. A common approach is to start from the tert-butyl ester intermediate and perform acidic hydrolysis under mild conditions or use reagents such as oxalyl chloride and dimethyl sulfoxide (DMSO) for oxidation followed by workup to yield the carboxylic acid.

Alternatively, the ester can be converted to the acid by treatment with hydrochloric acid in dioxane/DCM mixture at room temperature for several hours, followed by solvent removal to obtain the hydrochloride salt of the acid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | HCl 4N in dioxane/DCM, rt, 3 h | Not specified | Hydrochloride salt obtained |

| Oxidation | Oxalyl chloride, DMSO, -78 °C to rt | Not specified | Followed by TEA addition |

Purification and Characterization

Purification is typically achieved by flash column chromatography using silica gel with solvent gradients such as dichloromethane/ethyl acetate or methanol/dichloromethane mixtures. The final product is often characterized by:

- Proton Nuclear Magnetic Resonance (^1H NMR)

- Mass Spectrometry (MS)

- High Performance Liquid Chromatography (HPLC) for purity assessment

For example, the protected intermediates and final products show characteristic NMR signals corresponding to the ethylene glycol protons, chlorohexyl chain, and carboxylic acid protons.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | tert-Butyl 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamate | NaH, 1-chloro-6-iodohexane, THF/DMF, 0 °C to RT, 16 h | 60.2 | Alkylation step with haloalkyl halide |

| 2 | 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-amine | TFA in DCM, 0 °C, 2 h | Quantitative | Deprotection of tert-butyl group |

| 3 | This compound | Acid hydrolysis or oxidation with oxalyl chloride/DMSO | Not specified | Conversion to free acid |

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the chlorohexyl group to a hexyl group.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3)

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces hexyl derivatives.

Substitution: Produces various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in the study of cellular processes.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and polymers

Mechanism of Action

The mechanism of action of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The chlorohexyl group can interact with cellular membranes, affecting membrane fluidity and permeability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro-Substituted PEG-Acetic Acid Derivatives

2-(2-(2-Chloroethoxy)ethoxy)acetic Acid (L4a, CAS: Not provided)

- Structure : Shorter chloroethyl chain (C₂H₄Cl) with two ethoxy units.

- Molecular Formula : C₆H₁₁ClO₄ (MW: 182.6 g/mol).

- Key Differences :

2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)acetic Acid (L5a, CAS: 396106-50-6)

- Structure : Chloroethyl chain with three ethoxy units.

- Molecular Formula : C₈H₁₅ClO₅ (MW: 226.65 g/mol).

- Key Differences :

Bromo-Substituted Analog (CAS: 2680525-48-6)

- Structure : Bromoethyl chain with four ethoxy units.

- Molecular Formula : C₁₀H₁₉BrO₆ (MW: 339.16 g/mol).

- Key Differences: Bromine’s higher leaving group ability compared to chlorine accelerates alkylation reactions.

Functional Group Variants

2-(2-(2-Aminoethoxy)ethoxy)acetic Acid (CAS: 134978-97-5)

- Structure: Aminoethyl group replaces chlorohexyl.

- Molecular Formula: C₆H₁₃NO₄ (MW: 163.17 g/mol).

- Key Differences: Amino group introduces polarity and hydrogen-bonding capacity, improving water solubility. Lacks the hydrophobic anchor, limiting use in membrane-penetrating applications .

2-(2-Hydroxyethoxy)acetic Acid (CAS: Not provided)

- Structure : Hydroxyl group replaces chlorohexyl.

- Molecular Formula : C₄H₈O₄ (MW: 120.10 g/mol).

- Key Differences :

2-(2-(Diethylamino)-2-oxoethoxy)acetic Acid (CAS: 56074-25-0)

- Structure: Diethylamino-oxoethoxy group replaces chlorohexyl.

- Molecular Formula: C₈H₁₅NO₄ (MW: 189.21 g/mol).

- Key Differences :

- Electron-withdrawing oxo group and tertiary amine alter electronic properties, increasing stability against hydrolysis.

- Applications: Chelating agents or surfactants due to amphiphilic nature .

Biological Activity

The compound 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid, also known by its CAS number 1035373-85-3, is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C10H23ClNO2

- Molecular Weight : 223.74 g/mol

- CAS Number : 744203-60-9

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of the chlorinated hexyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This characteristic is critical for its potential role as a drug candidate in various therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 6-chlorohexyl compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's cytotoxicity was evaluated using standard assays (MTT assay), revealing IC50 values that suggest potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Case Studies

- Case Study on Anticancer Activity : A study conducted on the effects of the compound on HeLa cells reported significant apoptosis induction at concentrations above 10 µM. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of various chlorinated compounds, this compound was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : LD50 values in rodent models suggest moderate toxicity, warranting caution in therapeutic applications.

- Chronic Exposure : Long-term exposure studies indicate potential hepatotoxicity, necessitating further investigation into its metabolic pathways and long-term effects.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid?

- Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Alkylation of ethylene glycol derivatives with 6-chlorohexanol under acidic conditions (e.g., H₂SO₄) to form the chlorohexyl-ether intermediate .

- Step 2 : Etherification with glycolic acid derivatives, using catalysts like silver carbonate or p-toluenesulfonic acid, to introduce the acetic acid moiety .

- Purification : Distillation under reduced pressure (e.g., 140°C/2 mmHg) and recrystallization from non-polar solvents to achieve >99% purity .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ether and ester linkages (e.g., δ ~3.6 ppm for ethoxy protons, δ ~170 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₄H₂₇ClO₆, calculated [M+H]⁺ = 345.14) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>98%) and detect residual solvents .

Q. How should researchers ensure stability during storage and handling?

- Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the chlorohexyl group .

- Handling : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye irritation (classified as Skin Irritant Category 2) .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and alkaline conditions to prevent decomposition .

Advanced Research Questions

Q. What advanced analytical methods are recommended for detecting metabolites or degradation products in biological systems?

- Answer :

- LC-MS/MS : Quantify alkoxyacetic acid metabolites (e.g., 2-(2-ethoxyethoxy)acetic acid) in urine or plasma with a limit of detection (LOD) <10 ng/mL .

- Isotope Dilution : Use deuterated internal standards to correct for matrix effects in complex biological samples .

- Metabolite Identification : Employ high-resolution orbitrap MS coupled with enzymatic hydrolysis to differentiate phase I/II metabolites .

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Answer :

- Standardization : Use USP/Ph. Eur. buffer systems (e.g., pH 1.2–7.4) and controlled temperature (25°C ± 0.5) for reproducibility .

- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify optimal formulations .

- Validation : Cross-validate with nephelometry (for turbidity) and dynamic light scattering (DLS) to confirm solubility limits .

Q. What experimental strategies are effective for studying its interactions with biological macromolecules (e.g., proteins)?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized serum albumin or cytochrome P450 enzymes .

- Molecular Dynamics (MD) Simulations : Model ether chain flexibility and chlorohexyl group hydrophobicity to predict binding pockets .

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding (e.g., α-helix to β-sheet transitions) .

Q. How can researchers design experiments to assess environmental persistence and ecotoxicity?

- Answer :

- OECD 301F Test : Measure biodegradability in activated sludge; recalcitrant compounds show <20% degradation in 28 days .

- Algal Toxicity Assays : Use Chlorella vulgaris to determine EC₅₀ values (e.g., >100 mg/L indicates low acute toxicity) .

- Soil Mobility Studies : Conduct column chromatography with loam soil to calculate retardation factors (Rf) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.